![molecular formula C16H28O4 B13837283 [(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is a compound that belongs to the class of succinic acids, which are dicarboxylic acids. This compound is characterized by the presence of a non-4-enyl group with three methyl substitutions at positions 2, 4, and 6. Succinic acids are known for their role in various biochemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid can be achieved through several synthetic routes. One common method involves the alkylation of succinic acid derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the succinic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of succinic acid and its derivatives often involves microbial fermentation processes. For example, Escherichia coli and Actinobacillus succinogenes are commonly used microorganisms for the production of succinic acid through fermentation. These processes are optimized for high yield and cost-effectiveness, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(E)-2,4,6-trimethylnon-4-enyl]succinic acid involves its interaction with various molecular targets and pathways. As a succinic acid derivative, it participates in the tricarboxylic acid (TCA) cycle, where it is converted to fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for cellular energy production and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid: The parent compound, which is a key intermediate in the TCA cycle.
Malic Acid: Another dicarboxylic acid involved in the TCA cycle.
Fumaric Acid: A compound that is directly converted from succinic acid in the TCA cycle.
Uniqueness
[(E)-2,4,6-trimethylnon-4-enyl]succinic acid is unique due to its specific alkyl substitutions, which can impart distinct chemical and biological properties compared to other succinic acid derivatives. These substitutions can affect its reactivity, solubility, and interactions with biological molecules .
Propiedades
Fórmula molecular |
C16H28O4 |
|---|---|
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
2-[(E)-2,4,6-trimethylnon-4-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-5-6-11(2)7-12(3)8-13(4)9-14(16(19)20)10-15(17)18/h7,11,13-14H,5-6,8-10H2,1-4H3,(H,17,18)(H,19,20)/b12-7+ |
Clave InChI |
RPMHEVDKKHDKTR-KPKJPENVSA-N |
SMILES isomérico |
CCCC(C)/C=C(\C)/CC(C)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCCC(C)C=C(C)CC(C)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


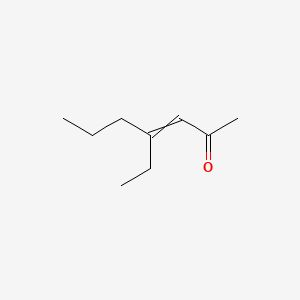
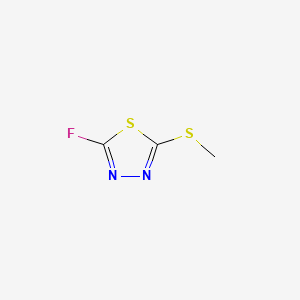

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)


![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)


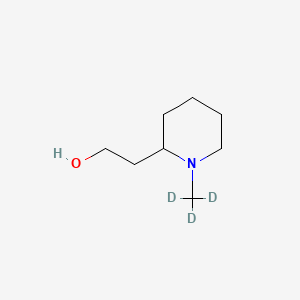

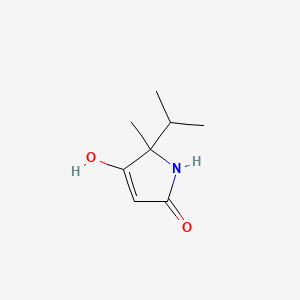
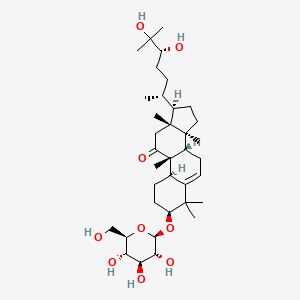
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
